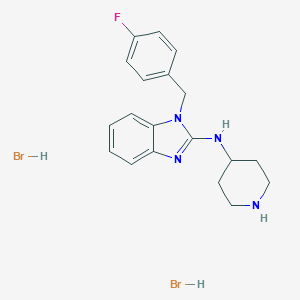

norastemizole hydrobromide

描述

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4.2BrH/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16;;/h1-8,16,21H,9-13H2,(H,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXYTQSEWOVUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Br2FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75970-99-9 (Parent) | |

| Record name | Tecastemizole hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075970648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90997334 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-N-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-imine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75970-64-8 | |

| Record name | Tecastemizole hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075970648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Fluorophenyl)methyl]-N-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-imine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorobenzyl)-N-piperidin-4-yl-1H-benzimidazol-2-amine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Norastemizole Hydrobromide

Introduction

Norastemizole, an active metabolite of the second-generation antihistamine astemizole, represents a significant advancement in the development of safe and effective treatments for allergic conditions.[1] Unlike its predecessor, which was withdrawn from the market due to concerns about cardiotoxicity, norastemizole exhibits a markedly improved safety profile, particularly concerning cardiac effects.[2] This technical guide provides a comprehensive exploration of the mechanism of action of norastemizole hydrobromide, detailing its primary pharmacological target, its favorable cardiac safety profile, and the experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this third-generation antihistamine.

Primary Mechanism of Action: Potent and Selective Histamine H1 Receptor Antagonism

The principal therapeutic effect of norastemizole is derived from its potent and selective antagonism of the histamine H1 receptor, a G-protein coupled receptor (GPCR) integral to the allergic response.[3][4] Histamine, released from mast cells and basophils upon allergen exposure, binds to H1 receptors on various cell types, initiating a signaling cascade that results in the classic symptoms of allergy.

Norastemizole effectively blocks this pathway by competitively binding to the H1 receptor, thereby preventing histamine from exerting its effects. The high affinity of norastemizole for the H1 receptor is a key determinant of its potency. In competitive radioligand binding studies, norastemizole demonstrated a half-maximal inhibitory concentration (IC50) of 4.1 nM for the H1 receptor in guinea pig cerebellum membranes.[5] This indicates a binding affinity approximately 13 times greater than that of its parent compound, astemizole.[5] Further studies have confirmed that norastemizole is 13- to 16-fold more potent as an H1 antagonist than astemizole.[1][4]

The blockade of the H1 receptor by norastemizole leads to the inhibition of downstream signaling events, including the prevention of histamine-induced bronchoconstriction and the suppression of wheal and flare responses in the skin.[1][5] Preclinical studies have shown that norastemizole is 20 to 40 times more potent than astemizole in inhibiting histamine-induced bronchoconstriction.[1][4]

Signaling Pathway of Histamine H1 Receptor

The following diagram illustrates the signaling pathway initiated by histamine binding to the H1 receptor and the point of intervention by norastemizole.

Caption: Histamine H1 receptor signaling pathway and norastemizole's point of action.

Secondary Pharmacology and Enhanced Cardiac Safety Profile

A critical differentiator for norastemizole is its significantly improved cardiac safety profile compared to astemizole. The cardiotoxicity associated with astemizole, specifically the risk of QT interval prolongation and a life-threatening arrhythmia known as Torsades de Pointes, is primarily due to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][6][7] This channel is crucial for cardiac repolarization.

Norastemizole exhibits a substantially lower affinity for the hERG channel. Electrophysiological studies using patch-clamp techniques on HEK293 cells expressing the hERG channel revealed that norastemizole has a half-maximal inhibitory concentration (IC50) of 27.7 nM for hERG current blockade.[6] In contrast, astemizole and its other major metabolite, desmethylastemizole, are significantly more potent hERG channel blockers, with IC50 values of 0.9 nM and 1.0 nM, respectively.[6] This demonstrates that norastemizole is approximately 30 times less potent in blocking the hERG channel than its cardiotoxic counterparts.

This reduced affinity for the hERG channel is the molecular basis for norastemizole's enhanced cardiac safety. Clinical studies have shown no clinically significant changes in heart rate or ECG intervals, including the QT interval, even at doses exceeding the therapeutic range.[5]

Furthermore, norastemizole displays high selectivity for the H1 receptor, with negligible affinity for H2 or H3 histamine receptors and weak affinity for muscarinic M1, M2, and M3 receptors at concentrations well above its therapeutic range.[5] This selectivity minimizes the potential for off-target side effects.

Metabolic Pathway of Astemizole

The following diagram illustrates the metabolic conversion of astemizole to its major metabolites, highlighting the different pharmacological profiles of each.

Caption: Metabolic pathway of astemizole to its primary metabolites.

Quantitative Data Summary

The following table summarizes the comparative in vitro potencies of norastemizole, astemizole, and desmethylastemizole at the histamine H1 receptor and the hERG potassium channel.

| Compound | H1 Receptor Affinity (IC50) | hERG Channel Blockade (IC50) |

| Norastemizole | 4.1 nM [5] | 27.7 nM [6] |

| Astemizole | ~53.3 nM (calculated from 13x less affinity than norastemizole)[5] | 0.9 nM[6] |

| Desmethylastemizole | ~1x Astemizole | 1.0 nM[6] |

Experimental Protocols

Histamine H1 Receptor Competitive Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound for the histamine H1 receptor using a radiolabeled ligand.

-

Membrane Preparation:

-

Homogenize guinea pig cerebellum tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled H1 antagonist (e.g., [3H]-pyrilamine), and varying concentrations of the unlabeled test compound (norastemizole).

-

For total binding, omit the unlabeled test compound.

-

For non-specific binding, include a high concentration of a known H1 antagonist.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

hERG Potassium Channel Electrophysiology Assay (Whole-Cell Patch-Clamp)

This protocol describes the gold-standard method for assessing the functional effect of a compound on the hERG channel.

-

Cell Culture:

-

Culture a mammalian cell line stably expressing the human hERG channel (e.g., HEK293-hERG) under standard conditions.

-

Plate the cells onto glass coverslips for electrophysiological recording.

-

-

Electrophysiological Recording:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an extracellular solution.

-

Fabricate patch pipettes from borosilicate glass and fill them with an intracellular solution.

-

Establish a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette to achieve the whole-cell configuration.

-

Apply a specific voltage-clamp protocol to elicit and measure hERG currents. A typical protocol involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing step to measure the deactivating tail current.

-

-

Compound Application:

-

Record baseline hERG currents in the absence of the test compound.

-

Apply increasing concentrations of norastemizole to the cell via the perfusion system.

-

Record the hERG currents at each concentration after a steady-state effect is reached.

-

-

Data Analysis:

-

Measure the amplitude of the hERG tail current at each compound concentration.

-

Normalize the current amplitude at each concentration to the baseline current to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the concentration-response data with a Hill equation to determine the IC50 value.

-

Conclusion

This compound's mechanism of action is characterized by its potent and highly selective antagonism of the histamine H1 receptor. This targeted activity effectively mitigates the symptoms of allergic reactions. Crucially, its significantly lower affinity for the hERG potassium channel compared to its parent compound, astemizole, and the metabolite desmethylastemizole, provides a molecular basis for its enhanced cardiac safety profile. This favorable pharmacological profile, established through rigorous in vitro and in vivo studies, positions norastemizole as a valuable therapeutic agent in the management of allergic disorders. The experimental protocols detailed herein provide a framework for the continued investigation and development of safer and more effective antihistamines.

References

- Handley, D. A., Hong, Y., Bakale, R., & Senanayake, C. (1998). Norastemizole. Drugs of the Future, 23(9), 966-969.

- Anonymous. (2000). Norastemizole Sepracor. Drugs of the Future, 25(8), 826.

-

Reaction Biology. (n.d.). hERG Assay Services. Retrieved from [Link]

- Su, Z., & Cox, B. F. (2000). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. Journal of Cardiovascular Electrophysiology, 11(10), 1137-1144.

- Knowles, S. R., & Shear, N. H. (1996). Cardiovascular toxicity of antihistamines. Journal of allergy and clinical immunology, 98(3), 576-580.

Sources

- 1. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiovascular toxicity of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Portico [access.portico.org]

- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Norastemizole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical synthesis and analytical characterization of norastemizole hydrobromide. As the active metabolite of astemizole, norastemizole represents a significant advancement in antihistamine therapy, offering high potency without the associated cardiotoxicity of its parent compound.[1][2] This document is structured to provide not just procedural steps but also the scientific rationale behind the methodologies, ensuring a thorough understanding for professionals in drug discovery and development.

Introduction to Norastemizole: A Third-Generation Antihistamine

Norastemizole, chemically known as 1-[(4-fluorophenyl)methyl]-N-4-piperidinyl-1H-benzimidazol-2-amine, is a potent histamine H1 receptor antagonist.[3] It emerged from the study of astemizole, a second-generation antihistamine that was withdrawn from the market due to its potential to cause serious cardiac arrhythmias, such as torsades de pointes, by blocking hERG potassium channels.[1][3] Scientific investigation revealed that the therapeutic antihistaminic effects of astemizole were primarily due to its active metabolite, norastemizole, which exhibits a significantly lower affinity for cardiac ion channels, thereby offering a superior safety profile.[1][2]

The development of norastemizole as a standalone drug candidate exemplifies a common strategy in pharmacology: "metabolite-as-drug." This approach leverages the body's own metabolic processes to identify therapeutically active molecules with improved safety and efficacy. Norastemizole is reported to be 13- to 16-fold more potent as an H1 antagonist than astemizole.[2]

The hydrobromide salt form is often selected in pharmaceutical development to improve the stability, solubility, and bioavailability of the active pharmaceutical ingredient (API). This guide will focus on the synthesis of the norastemizole free base and its subsequent conversion to the hydrobromide salt, followed by a comprehensive characterization workflow.

Synthesis of Norastemizole Free Base

The most efficient and widely cited synthesis of norastemizole involves a one-step, selective palladium-catalyzed coupling reaction.[1] This method is favored for its mild reaction conditions and high isolated yield, making it suitable for large-scale production.

Causality of Experimental Choice:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern medicinal chemistry. Their power lies in the ability to form carbon-nitrogen (C-N) bonds with high selectivity and functional group tolerance. For the synthesis of norastemizole, this approach allows for the direct coupling of a heterocyclic chloride with an amine, a transformation that would be challenging using classical nucleophilic substitution methods, which often require harsh conditions and may lead to side products. The mildness of the palladium-catalyzed conditions ensures that the other functional groups within the complex starting materials remain intact, leading to a cleaner reaction and a higher yield of the desired product.[1]

Synthetic Pathway Diagram

Caption: Palladium-catalyzed synthesis of Norastemizole.

Experimental Protocol: Synthesis of Norastemizole

-

Reactor Setup: To a dry, inert atmosphere (e.g., nitrogen or argon) reaction vessel, add the palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0)), a suitable phosphine ligand (e.g., BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

Solvent Addition: Add an anhydrous aprotic solvent, such as toluene, to the vessel. Stir the mixture to ensure homogeneity.

-

Reactant Addition: Add 1-(4-fluorobenzyl)-2-chlorobenzimidazole (I) and 4-aminopiperidine dihydrochloride (II) to the reaction mixture.[1]

-

Reaction: Heat the mixture to a temperature between 80-110°C. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure norastemizole free base. An isolated yield of approximately 84% can be expected.[1]

Formation of this compound

The conversion of the free base to a salt is a critical step in pharmaceutical manufacturing. The hydrobromide salt is formed by reacting the basic norastemizole molecule with hydrobromic acid. This process enhances the compound's crystallinity and aqueous solubility, which are desirable properties for formulation and bioavailability.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified norastemizole free base in a suitable solvent, such as isopropanol or ethanol, with gentle heating.

-

Acidification: Stoichiometrically add a solution of hydrobromic acid (e.g., 48% HBr in water) to the dissolved free base while stirring.

-

Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. The formation of a precipitate should be observed.

-

Isolation: Collect the crystalline solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any residual impurities. Dry the product under vacuum to obtain this compound as a stable, crystalline solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₁FN₄ | [3][4] |

| Molecular Weight | 324.4 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| CAS Number | 75970-99-9 | [3][4] |

Characterization Workflow Diagram

Caption: Workflow for the characterization of Norastemizole HBr.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the exact structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: Will confirm the presence and connectivity of all protons. Key expected signals include aromatic protons from the benzimidazole and fluorobenzyl rings, aliphatic protons from the piperidine ring, and the characteristic benzylic methylene protons.

-

¹³C NMR: Will confirm the carbon skeleton of the molecule, showing distinct signals for aromatic, aliphatic, and quaternary carbons.

Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

B. Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for obtaining an exact mass.

-

Expected Ion: In positive ion mode using electrospray ionization (ESI+), the expected molecular ion peak would correspond to the protonated free base [M+H]⁺ at an m/z of approximately 325.18.

Protocol: MS Sample Preparation (for LC-MS)

-

Prepare a stock solution of this compound (~1 mg/mL) in a solvent like methanol or acetonitrile.

-

Perform serial dilutions to obtain a final concentration of ~1-10 µg/mL in the mobile phase.

-

Inject the solution into the LC-MS system. A method for the simultaneous screening and quantification of antihistamines in blood by LC-MS/MS has been described, highlighting the utility of this technique.[5]

C. High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive method for assessing the purity of the synthesized compound and for quantitative analysis (assay). A reversed-phase method is typically employed.

-

Principle: The sample is passed through a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is used to elute the components. Norastemizole, being a relatively non-polar molecule, will be retained on the column, and its purity can be determined by the area of its corresponding peak relative to the total peak area.

Protocol: HPLC Purity Determination

-

Column: Use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized, often using a gradient elution to separate all potential impurities.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the molecule has significant absorbance (e.g., ~230-240 nm).

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

-

Injection: Inject a fixed volume (e.g., 10 µL) onto the HPLC system.

-

Analysis: Integrate the peak corresponding to norastemizole and any impurity peaks. Calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100%. For pharmaceutical use, purity should typically exceed 98%.

Conclusion

The synthesis and characterization of this compound are guided by established principles of medicinal chemistry and pharmaceutical analysis. The palladium-catalyzed coupling provides an efficient and high-yielding route to the core molecule.[1] Subsequent formation of the hydrobromide salt enhances its pharmaceutical properties. A rigorous analytical workflow employing NMR, MS, and HPLC is crucial to unequivocally confirm the structure, identity, and purity of the final compound, ensuring it meets the stringent quality standards required for drug development professionals. This comprehensive approach provides the self-validating system necessary for advancing a compound from the laboratory to clinical application.

References

-

Norastemizole. Drugs of the Future, 1998. [Link]

-

Astemizole | C28H31FN4O | CID 2247 - PubChem. National Center for Biotechnology Information. [Link]

-

Norastemizole Sepracor. PubMed. [Link]

- US Patent US6627646B2 - Norastemizole polymorphs.

-

Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry. PubMed. [Link]

-

HPLC methods for the determination of astemizole. ResearchGate. [Link]

-

Determination of astemizole in pharmaceutical preparations using spectrophotometric methods. PubMed. [Link]

-

Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. [Link]

-

Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Waters. [Link]

-

Production of a Human Histamine Receptor for NMR Spectroscopy in Aqueous Solutions. MDPI. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000870). Human Metabolome Database. [Link]

-

HPLC Method for Determination of Histamine on BIST A+ Column. SIELC Technologies. [Link]

- US Patent US6268382B1 - Methods and compositions for treating allergic disorders and other disorders using norastemizole in combination with other active ingredients.

- US Patent US6620942B2 - Synthesis of histamine dihydrochloride.

Sources

- 1. Portico [access.portico.org]

- 2. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Norastemizole Hydrobromide: A Technical Guide to a Third-Generation Antihistamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norastemizole, an active metabolite of the second-generation antihistamine astemizole, emerged as a promising third-generation H1 receptor antagonist.[1] This technical guide provides a comprehensive overview of norastemizole hydrobromide, from its chemical and pharmacological properties to its metabolic pathway and the critical aspect of its improved cardiac safety profile. Designed for drug development professionals and researchers, this document delves into the scientific rationale behind its development, offering detailed experimental protocols for its evaluation and a comparative analysis with its parent compound. The history of norastemizole serves as an important lesson in drug development, highlighting the importance of evaluating drug metabolites for both efficacy and safety to produce safer therapeutic agents.[2]

Introduction: The Evolution from Astemizole

The landscape of antihistamine development has been shaped by a continuous search for improved safety and efficacy. The first-generation antihistamines were effective but limited by sedative and anticholinergic side effects.[1] Second-generation agents, such as astemizole, offered a significant advantage with their non-sedating properties.[3] However, astemizole was withdrawn from the market due to the risk of rare but life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP), associated with prolongation of the QT interval.[4][5] This adverse effect was linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6]

This led to the development of third-generation antihistamines, often active metabolites of second-generation drugs, designed to retain efficacy while minimizing adverse effects.[1] Norastemizole, the principal active metabolite of astemizole, was developed with this goal in mind, exhibiting higher potency as an H1 antagonist and a significantly better cardiac safety profile.[2][7]

Chemical and Physical Properties

This compound is the hydrobromide salt of norastemizole.

| Property | Value | Source |

| Chemical Name | 1-[(4-Fluorophenyl)methyl]-N-4-piperidinyl-1H-benzimidazol-2-amine Hydrobromide | [8] |

| CAS Number | 75970-64-8 | [8] |

| Molecular Formula | C₁₉H₂₁FN₄·2HBr | [8] |

| Molecular Weight | 486.22 g/mol | [8] |

| Appearance | White to off-white crystals | [9] |

| Melting Point | 218.4-219.2 °C | [9] |

Mechanism of Action and Pharmacology

High-Affinity Histamine H1 Receptor Antagonism

Norastemizole is a potent and selective antagonist of the histamine H1 receptor.[10] It competitively inhibits the binding of histamine to H1 receptors on various cells, thereby preventing the downstream effects of histamine that lead to allergic symptoms.[11]

The antihistaminic potency of norastemizole is significantly greater than its parent compound, astemizole. In radioligand binding studies using [3H]-pyrilamine with guinea pig cerebellum membranes, norastemizole demonstrated an IC50 of 4.1 nM, indicating a high affinity for the H1 receptor.[9] In comparison, astemizole's IC50 was found to be 54.8 nM, making norastemizole approximately 13 to 16 times more potent in this assay.[2][9] In functional assays, norastemizole was 20- to 40-fold more potent than astemizole in inhibiting histamine-induced bronchoconstriction.[7]

Caption: Norastemizole competitively antagonizes the histamine H1 receptor.

The Critical Advantage: A Superior Cardiac Safety Profile

The primary reason for the development of norastemizole was to create a safer alternative to astemizole. The cardiotoxicity of astemizole is primarily due to its potent blockade of the hERG (KCNH2) potassium channel, which is crucial for cardiac repolarization.[6] Inhibition of this channel can lead to a prolongation of the QT interval, increasing the risk of Torsades de Pointes.[4]

Both astemizole and its other major metabolite, desmethylastemizole, are potent blockers of the hERG channel, with IC50 values of approximately 0.9 nM and 1.0 nM, respectively. Norastemizole, however, exhibits a significantly lower affinity for the hERG channel, with a half-maximal inhibitory concentration (IC50) of 27.7 nM. This weaker blockade of the hERG channel translates to a substantially lower risk of inducing cardiac arrhythmias.[2]

| Compound | H1 Receptor Antagonism (IC50, nM) | hERG Channel Blockade (IC50, nM) |

| Norastemizole | 4.1[9] | 27.7 |

| Astemizole | 54.8[9] | 0.9 |

| Desmethylastemizole | ~54.8 (similar to astemizole)[2] | 1.0 |

Metabolism and Pharmacokinetics

Norastemizole is a metabolite of astemizole, formed through metabolic processes in the liver.[11] The metabolism of astemizole is complex and involves multiple cytochrome P450 (CYP) enzymes. While the formation of the major metabolite, desmethylastemizole, appears to be mediated by a mono-P450 enzyme other than CYP3A4, the formation of norastemizole is, in part, catalyzed by CYP3A4.[2] Recombinant CYP2D6 has also been shown to be involved in the metabolism of astemizole to other metabolites.

Caption: Simplified metabolic pathway of astemizole.

Pharmacokinetic studies in rats have shown that norastemizole has better oral bioavailability (18%) compared to astemizole (3%) and a longer terminal elimination half-life (17.7 hours vs. 10.8 hours).[2] In human volunteers, after single oral doses, the elimination half-life of norastemizole was approximately 165 hours.[2]

Synthesis of Norastemizole

A one-step synthesis of norastemizole has been reported involving a mild and selective palladium-catalyzed coupling of 1-(4-fluorobenzyl)-2-chlorobenzimidazole with 4-aminopiperidine dihydrochloride, achieving an 84% isolated yield.[9]

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H1 receptor using [3H]-pyrilamine as the radioligand.

Materials:

-

Membrane Preparation: Membranes from cells expressing the histamine H1 receptor (e.g., HEK293 cells).

-

Radioligand: [3H]-pyrilamine.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, [3H]-pyrilamine, and membrane preparation.

-

Non-specific Binding: Mianserin, [3H]-pyrilamine, and membrane preparation.

-

Competition Binding: this compound at various concentrations, [3H]-pyrilamine, and membrane preparation.

-

-

Incubate the plate at 25°C for a sufficient time to reach equilibrium (e.g., 4 hours).

-

Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Patch-Clamp Electrophysiology for hERG Channel Inhibition

This protocol outlines the whole-cell patch-clamp technique to assess the inhibitory effect of norastemizole on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293).

Materials:

-

Cells: HEK293 cells stably expressing the hERG channel.

-

External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal Solution (in mM): e.g., 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2.

-

Test Compound: this compound.

-

Positive Control: A known hERG blocker (e.g., E-4031).

-

Patch-clamp rig: Amplifier, micromanipulator, perfusion system.

Procedure:

-

Culture HEK293-hERG cells to an appropriate confluency.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

-

Once a stable baseline current is established, perfuse the cell with the external solution containing various concentrations of this compound.

-

Record the hERG current at each concentration until a steady-state block is achieved.

-

At the end of the experiment, apply a saturating concentration of a potent hERG blocker to confirm the recorded current is indeed from hERG channels.

-

Measure the amplitude of the tail current at each concentration and normalize it to the baseline current.

-

Plot the percentage of current inhibition against the logarithm of the drug concentration and fit the data to a Hill equation to determine the IC50 value.

Caption: Workflow for a patch-clamp electrophysiology assay.

Conclusion and Future Perspectives

This compound represents a successful application of the principle of developing active metabolites to create safer drugs. Its high potency as a histamine H1 antagonist, combined with a significantly reduced liability for hERG channel blockade, made it a promising candidate for the treatment of allergic disorders. The story of norastemizole and its parent compound, astemizole, serves as a crucial case study for drug development professionals, emphasizing the importance of early and comprehensive safety profiling, particularly for off-target ion channel interactions. While norastemizole's development was ultimately discontinued for commercial reasons, the scientific insights gained from its study have contributed to the development of safer antihistamines and have reinforced the importance of a thorough understanding of drug metabolism and pharmacodynamics in modern drug discovery.

References

- BenchChem. A Comparative Analysis of Astemizole and Its Major Metabolites: Antihistaminic Activity vs. Cardiotoxicity.

- BenchChem.

- DuBuske, L. M. (1996). Cardiovascular toxicity of antihistamines. PubMed.

- Handley, D. A., Hong, Y., Bakale, R., & Senanayake, C. (1998). Norastemizole. Drugs of the Future, 23(9), 966-969.

- Matsumoto, S., Yamazoe, Y., & Kato, R. (2001). Involvement of multiple human cytochromes P450 in the liver microsomal metabolism of astemizole and a comparison with terfenadine. British Journal of Clinical Pharmacology, 51(3), 225-233.

- Simons, F. E. (1996). The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes. PubMed.

- Anon. (2000). Norastemizole Sepracor. Drugs of the Future, 25(9), 923.

- Santa Cruz Biotechnology. This compound.

- PubChem. Astemizole.

- Axon Medchem. Norastemizole.

- Slater, J. W., Zechnich, A. D., & Haxby, D. G. (1999). The evolution of modern III generation antihistamines.

- Clinivex. This compound.

- Wikipedia. Astemizole.

- Simons, F. E., & Simons, K. J. (1999). The clinical pharmacokinetics of H1-receptor antagonists. Clinical Pharmacokinetics, 36(5), 329-352.

- Ishibashi, K., Kasa, M., & Miyake, A. (1985). Histamine H1 receptors and affinity analyses in human nasal mucosa in cases of nasal allergy. Annals of Otology, Rhinology & Laryngology, 94(2_pt_1), 186-190.

- Cayman Chemical. Norastemizole.

- Google P

- Su, Z., & Wigginton, J. (1999). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. Journal of Cardiovascular Electrophysiology, 10(6), 836-843.

- Lim, H. D., van der Velden, W. J., & Leurs, R. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports, 8(1), 1388.

- Kakiuchi, Y., et al. (2021). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. International Journal of Molecular Sciences, 22(19), 10582.

- de Ligt, R. A., et al. (2017). The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor. Frontiers in Pharmacology, 8, 638.

- MedchemExpress. Tecastemizole (Norastemizole).

- ResearchGate. Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists.

- R&D Systems. Astemizole.

- Richards, D. M., Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1984). Astemizole. A review of its pharmacodynamic properties and therapeutic efficacy. Drugs, 28(1), 38-61.

Sources

- 1. In vitro and in vivo binding characteristics of a new long-acting histamine H1 antagonist, astemizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. [Astemizole: its pharmacokinetics and pharmacologic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Astemizole, a potent histamine H1-receptor antagonist: effect in allergic rhinoconjunctivitis, on antigen and histamine induced skin weal responses and relationship to serum levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparison between astemizole and other antihistamines on sleep-wakefulness cycles in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The comparative pharmacokinetics of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Rise and Fall of Norastemizole: A Technical Guide to a Potent Antihistamine's Journey

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, development, and history of norastemizole, a potent histamine H1 receptor antagonist. Intended for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and experimental methodologies that defined norastemizole's trajectory. We will explore its synthesis, mechanism of action, preclinical and clinical findings, and the critical factors, including its interaction with the hERG channel and unforeseen animal toxicity, that ultimately led to the cessation of its development. This guide aims to serve as a valuable resource, offering not only a historical account but also detailed experimental protocols and insights into the complexities of drug development.

Introduction: The Quest for a Safer Antihistamine

The mid-20th century saw the introduction of the first-generation H1 antihistamines, which, while effective in mitigating allergic symptoms, were hampered by significant sedative and anticholinergic side effects. This led to the development of second-generation antihistamines in the 1980s, such as terfenadine and astemizole, which were designed to be non-sedating. However, a new safety concern emerged with these drugs: the risk of a rare but potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP), linked to the prolongation of the QT interval on an electrocardiogram.[1] This cardiotoxicity was often exacerbated when these drugs were co-administered with inhibitors of cytochrome P450 (CYP) enzymes, leading to increased plasma concentrations of the parent drug.[2]

This critical safety issue spurred the development of "third-generation" antihistamines, which were often the active metabolites of second-generation drugs. The rationale was that these metabolites would provide the same therapeutic benefits without the cardiotoxic risks associated with the parent compounds. Norastemizole, the active metabolite of astemizole, emerged from this paradigm as a promising candidate for a potent, non-sedating, and, importantly, safer antihistamine.[2][3]

The Discovery and Development of Norastemizole

Norastemizole, chemically known as 1-[(4-fluorophenyl)methyl]-N-4-piperidinyl-1H-benzimidazol-2-amine, was identified as the principal active metabolite of astemizole.[3][4] The development, spearheaded by Sepracor Inc. in collaboration with Janssen Pharmaceutica, aimed to capitalize on the potent antihistaminic properties of this molecule while avoiding the cardiac liabilities of its parent drug.[2][3]

Synthesis of Norastemizole

A key innovation in the development of norastemizole was a mild and selective one-step synthesis process utilizing a palladium-catalyzed coupling reaction. This method offered high yields and selectivity.[2]

Experimental Protocol: Palladium-Catalyzed Synthesis of Norastemizole [2]

-

Reactants: 1-(4-fluorobenzyl)-2-chlorobenzimidazole (I) and 4-aminopiperidine dihydrochloride (II).

-

Catalyst System: A palladium catalyst, such as Pd2(dba)3, with a suitable ligand like BINAP.

-

Solvent and Base: Toluene is used as the solvent, and a strong base like sodium tert-butoxide (NaOtBu) is employed.

-

Reaction Conditions: The mixture is heated to approximately 85°C.

-

Yield: This process reportedly yields norastemizole in an 84% isolated yield.

Caption: Palladium-catalyzed synthesis of norastemizole.

Polymorphism of Norastemizole

During development, it was discovered that solid norastemizole exists in at least two polymorphic forms, designated as Form A and Form B.[2] The polymorphic form of a drug can significantly impact its physicochemical properties, including stability, solubility, and bioavailability. The initially produced batches of norastemizole were found to be mixtures of these polymorphs, with a higher proportion of the kinetically favored but less stable Form B.[2] A comprehensive study was undertaken to develop a crystallization process that reproducibly yielded the thermodynamically stable and desired polymorph, Form A, in greater than 95% purity.[2]

Characterization of Polymorphs:

The two polymorphic forms were characterized using a variety of analytical techniques:[2]

-

X-ray Powder Diffraction (XRPD): To identify the unique crystal lattice structures of Form A and Form B.

-

Quantitative Thermal Analysis (OSC): To determine the thermodynamic relationship between the polymorphs.

-

Hot Stage Microscopy: To visually observe the transformations between the polymorphic forms at different temperatures.

Mechanism of Action: A Potent H1 Receptor Antagonist

Norastemizole exerts its therapeutic effect by acting as a potent and selective antagonist of the histamine H1 receptor.

H1 Receptor Binding Affinity

Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor.

Experimental Protocol: H1 Receptor Radioligand Binding Assay [2][5]

-

Preparation of Receptor Source: Membrane homogenates from tissues rich in H1 receptors (e.g., guinea pig cerebellum) or cell lines engineered to express the human H1 receptor (e.g., HEK293T cells) are prepared.[2][5]

-

Radioligand: A radiolabeled H1 antagonist, such as [3H]-pyrilamine or [3H]-mepyramine, is used.[2][5]

-

Competition Assay: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (norastemizole or astemizole).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then used to determine the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.

Table 1: H1 Receptor Binding Affinity of Norastemizole and Astemizole [2]

| Compound | Receptor Source | IC50 |

| Norastemizole | Guinea Pig Cerebellum | 4.1 nM |

| Astemizole | Guinea Pig Cerebellum | 54.8 nM |

These results demonstrate that norastemizole has a significantly higher affinity for the H1 receptor, being approximately 13 times more potent than its parent compound, astemizole.[2]

In Vivo Efficacy: The Histamine-Induced Wheal and Flare Model

The histamine-induced wheal and flare response in the skin is a widely used in vivo model to assess the pharmacodynamic activity of H1 receptor antagonists.[2][4]

Experimental Protocol: Histamine-Induced Wheal and Flare Study [2][4]

-

Subjects: Healthy human volunteers or animal models (e.g., guinea pigs).

-

Drug Administration: Subjects receive a single oral dose of the antihistamine (norastemizole) or placebo.

-

Histamine Challenge: At various time points after drug administration, a fixed amount of histamine is injected intradermally into the forearm.

-

Measurement: The resulting wheal (swelling) and flare (redness) areas are measured. The wheal is a result of increased vascular permeability, while the flare is due to axon reflex-mediated vasodilation.

-

Data Analysis: The percentage of inhibition of the wheal and flare areas by the antihistamine compared to placebo is calculated.

Studies in human volunteers showed that single oral doses of norastemizole (6.4-100 mg) caused a marked suppression of the wheal and flare response, with a rapid onset of action within 30 minutes.[2] In a guinea pig model, norastemizole was found to be approximately 20 times more potent than astemizole and 150 times more potent than fexofenadine in inhibiting histamine-induced wheal and flare.[2]

The Cardiotoxicity Question: Interaction with the hERG Channel

The primary safety concern with second-generation antihistamines like astemizole was their ability to block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] This channel is crucial for the repolarization phase of the cardiac action potential, and its blockade can lead to QT interval prolongation and TdP.[1]

Investigating hERG Channel Blockade

The patch-clamp technique is the gold standard for studying the effects of drugs on ion channels.

Experimental Protocol: Whole-Cell Patch-Clamp Assay for hERG Channels [6][7]

-

Cell Line: A mammalian cell line, such as Human Embryonic Kidney (HEK) 293 cells, stably transfected to express the hERG channel is used.[6][7]

-

Electrophysiological Recording: A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the ionic currents flowing through the channels.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to record the characteristic "tail current" as the channels recover from inactivation.

-

Drug Application: The cell is perfused with solutions containing different concentrations of the test compound (norastemizole, astemizole, or its other metabolites).

-

Data Analysis: The effect of the drug on the hERG current amplitude is measured, and the concentration that causes 50% inhibition (IC50) is determined.

Studies using the patch-clamp technique revealed that both astemizole and its major metabolite, desmethylastemizole, were potent blockers of the hERG channel, with IC50 values of 0.9 nM and 1.0 nM, respectively.[6][7] Norastemizole also blocked the hERG channel, but with a significantly lower potency, having an IC50 of 27.7 nM.[6][7][8]

Caption: Interaction of astemizole and its metabolites with the hERG channel.

Table 2: Potency of Astemizole and its Metabolites in Blocking the hERG Channel [6][7]

| Compound | IC50 for hERG Channel Blockade |

| Astemizole | 0.9 nM |

| Desmethylastemizole | 1.0 nM |

| Norastemizole | 27.7 nM |

While norastemizole demonstrated a weaker blockade of the hERG channel compared to astemizole and desmethylastemizole, this interaction remained a point of scrutiny.

The Final Hurdle: Regulatory Review and Non-Approval

Despite promising preclinical and early clinical data suggesting a favorable safety profile with no observed ECG changes at therapeutic doses, the development of norastemizole was ultimately halted.[2] Sepracor had planned to file a New Drug Application (NDA) with the U.S. Food and Drug Administration (FDA) by the end of 2000.[3] However, in February 2002, it was reported that the FDA would issue a "not-approvable" letter for norastemizole.[9]

The primary reasons cited for this decision were concerns arising from safety studies in animals that were not observed in humans, along with other unspecified issues.[9] While the full details of the "not-approvable" letter and the specific animal safety findings have not been made widely public, this outcome underscored the rigorous scrutiny applied to drugs with any potential for cardiotoxicity, especially within a class of compounds with a known history of such adverse events. The withdrawal of astemizole from the market in 1999 had already set a high bar for the safety of any new antihistamine.[10]

Conclusion: Lessons from Norastemizole

The story of norastemizole is a compelling case study in drug development, highlighting both the promise of rational drug design and the unpredictable hurdles that can arise. The strategy of developing active metabolites to mitigate the adverse effects of parent compounds remains a valid and often successful approach. Norastemizole demonstrated superior potency as an H1 antagonist and a seemingly improved cardiac safety profile compared to astemizole.

However, its journey also serves as a critical reminder of several key principles for drug development professionals:

-

Thorough Preclinical Safety Assessment: The unforeseen adverse findings in animal safety studies proved to be the Achilles' heel of norastemizole's development. This emphasizes the importance of comprehensive and robust preclinical toxicology programs.

-

The High Bar for "Me-Better" Drugs: When developing a drug in a class with a history of significant safety concerns, the threshold for demonstrating a superior safety profile is exceptionally high.

-

Regulatory Scrutiny: The regulatory landscape is constantly evolving, and a deep understanding of the FDA's expectations and concerns is paramount for successful drug approval.

While norastemizole never reached the market, the extensive research conducted on its synthesis, pharmacology, and safety has contributed valuable knowledge to the field of antihistamine development and serves as a significant historical example for future drug discovery and development endeavors.

References

- Handley, D. (n.d.). Norastemizole. Drugs of the Future.

- Su, Z., & Martin, R. L. (2000). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. Molecular Pharmacology, 58(5), 947–954.

-

Su, Z., & Martin, R. L. (2000). Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole. OHSU. [Link]

-

PubChem. (n.d.). Astemizole. National Center for Biotechnology Information. [Link]

- Lim, H. D., de Graaf, C., & Leurs, R. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 59(23), 10647–10658.

- Bachmann, K. A. (2000). Norastemizole Sepracor.

-

Su, Z., & Martin, R. L. (2000). Block of HERG Potassium Channels by the Antihistamine Astemizole and its Metabolites Desmethylastemizole and Norastemizole. ResearchGate. [Link]

- Maynard, G. D., & Bakale, R. P. (2003). U.S. Patent No. 6,627,646 B2. U.S.

- Taglialatela, M., & Annunziato, L. (1999). Cardiac ion channels and antihistamines: possible mechanisms of cardiotoxicity. Clinical and Experimental Allergy, 29 Suppl 3, 182–189.

-

BioWorld. (2002, April 15). FDA Submissions, Approvals And Other Actions: March 2002. [Link]

- Gottlieb, S. (1999). Antihistamine drug withdrawn by manufacturer. BMJ, 319(7201), 7.

-

Gottlieb, S. (1999). Antihistamine drug withdrawn by manufacturer. PubMed Central. [Link]

-

Gottlieb, S. (1999). Antihistamine drug withdrawn by manufacturer. PubMed. [Link]

Sources

- 1. Suppression of the histamine-induced wheal and flare response by fexofenadine HCl 60 mg twice daily, loratadine 10 mg once daily and placebo in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6627646B2 - Norastemizole polymorphs - Google Patents [patents.google.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Block of HERG potassium channels by the antihistamine astemizole and its metabolites desmethylastemizole and norastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. | BioWorld [bioworld.com]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Norastemizole Hydrobromide: A Third-Generation Antihistamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of norastemizole, an active metabolite of the second-generation antihistamine astemizole. Developed to retain the therapeutic efficacy of its parent compound while mitigating significant safety concerns, norastemizole represents a key advancement in allergy treatment. We will delve into its chemical structure, physicochemical properties, pharmacological profile, synthesis, and analytical characterization, offering field-proven insights for the scientific community.

Introduction: The Rationale for a Successor

The second-generation H1 receptor antagonists, such as astemizole and terfenadine, were revolutionary in offering non-sedating relief from allergic symptoms. However, their clinical use was marred by a critical flaw: the parent drugs, under certain conditions, could block cardiac potassium channels (specifically the hERG channel), leading to QT interval prolongation and life-threatening arrhythmias like torsades de pointes.[1] This risk was amplified when their metabolism, primarily through the CYP3A4 enzyme system, was inhibited by other drugs.[1][2]

Scientific investigation revealed that the therapeutic antihistaminic effects were largely attributable to active metabolites, while the cardiotoxicity was linked to the parent compounds.[1] This discovery paved the way for "third-generation" antihistamines—developing these active metabolites as standalone drugs. Norastemizole (also known as tecastemizole) is the primary active metabolite of astemizole and was engineered to provide potent H1 receptor antagonism with a significantly improved cardiovascular safety profile.[3]

Chemical Structure and Physicochemical Properties

Norastemizole is a piperidinyl-benzimidazole derivative. Its chemical identity and physical characteristics are fundamental to its formulation and biological activity.

Chemical Structure

The molecular structure of norastemizole is depicted below. The hydrobromide salt is formed by the protonation of the basic nitrogen atoms.

Caption: Chemical Structure of Norastemizole Hydrobromide.

Physicochemical Data

The key properties of norastemizole and its hydrobromide salt are summarized below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-[(4-Fluorophenyl)methyl]-N-4-piperidinyl-1H-benzimidazol-2-amine Hydrobromide | [4][5][6][7] |

| Synonyms | Tecastemizole, this compound | [8] |

| CAS Number | 75970-64-8 (Hydrobromide Salt) | [4][5][6][9] |

| 75970-99-9 (Free Base) | [7][10][11] | |

| Molecular Formula | C₁₉H₂₁FN₄·2HBr (Hydrobromide Salt) | [4][9] |

| C₁₉H₂₁FN₄ (Free Base) | [10][11] | |

| Molecular Weight | 486.22 g/mol (Hydrobromide Salt) | [4][5][6][9] |

| 324.40 g/mol (Free Base) | [8][10][11] | |

| Appearance | White to off-white crystals | [1][6] |

| Melting Point | 218.4 - 219.2 °C (Free Base) | [1] |

| Solubility | DMSO: ≥ 2.5 mg/mL | [8][11] |

Pharmacology: Mechanism and Selectivity

The pharmacological profile of norastemizole underscores its utility as a potent and selective antihistamine with a favorable safety margin.

Mechanism of Action

Norastemizole functions as a potent and selective antagonist of the histamine H1 receptor.[8] During an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, leading to symptoms like vasodilation, increased vascular permeability (causing edema and wheal formation), and sensory nerve stimulation (causing itching and flare).[12] Norastemizole competitively and reversibly binds to these peripheral H1 receptors, preventing histamine from exerting its effects.[2]

Crucially, its affinity for H1 receptors is significantly higher than for other receptor types. It has about 13 times greater affinity for H1 receptors than its parent compound, astemizole.[1] Furthermore, it shows negligible affinity for H2 or H3 histamine receptors and only weak affinity for muscarinic M1, M2, and M3 receptors, which explains its lack of sedating and anticholinergic side effects commonly seen with first-generation antihistamines.[1][13]

Sources

- 1. Portico [access.portico.org]

- 2. Astemizole | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. clinivex.com [clinivex.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Norastemizole Hydrobromide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. norastemizole CAS#: 75970-99-9 [chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Pharmacology of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Norastemizole Hydrobromide: A Comprehensive Technical Guide for the Research Professional

This document provides an in-depth technical overview of norastemizole hydrobromide, a potent second-generation antihistamine. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its chemical properties, pharmacological profile, synthesis, and analytical considerations.

Executive Summary

Norastemizole, an active metabolite of astemizole, emerged as a significant advancement in antihistamine therapy, offering high potency for the histamine H1 receptor with a markedly improved safety profile over its parent compound.[1][2] This guide delves into the core scientific attributes of this compound, providing the foundational knowledge necessary for its application in research and development. The Chemical Abstracts Service (CAS) number for this compound is 75970-64-8 .[3][4][5][6][7] The free base, norastemizole, is identified by CAS number 75970-99-9 .[8][9][10]

Chemical and Physical Properties

This compound is the hydrobromide salt of norastemizole. A thorough understanding of its chemical and physical characteristics is paramount for its proper handling, formulation, and analysis.

| Property | Value | Source |

| Chemical Name | 1-[(4-Fluorophenyl)methyl]-N-4-piperidinyl-1H-benzimidazol-2-amine Hydrobromide | [3][4][5] |

| Synonyms | Tecastemizole Hydrobromide | [8] |

| Molecular Formula | C19H21FN4•2HBr | [3] |

| Molecular Weight | 486.22 g/mol | [3][4] |

| Appearance | White to off-white crystals | [1] |

| Melting Point | 218.4-219.2 °C (for free base) | [1] |

| Solubility | Soluble in 0.1N HCl(aq), DMSO, and EtOH | [9] |

Pharmacological Profile

The therapeutic efficacy of norastemizole is rooted in its specific and high-affinity interaction with the histamine H1 receptor.

Mechanism of Action

Norastemizole functions as a potent and selective antagonist of the histamine H1 receptor.[8][11] In allergic reactions, histamine is released from mast cells and binds to H1 receptors, initiating a signaling cascade that results in symptoms like itching, vasodilation, and smooth muscle contraction.[12] Norastemizole competitively blocks this interaction, thereby mitigating the allergic response.

Caption: Mechanism of norastemizole as a histamine H1 receptor antagonist.

Potency and Selectivity

Norastemizole exhibits significantly greater potency than its parent compound, astemizole.[1][9] Radioligand binding studies have demonstrated its high affinity for the H1 receptor with minimal interaction with other receptor subtypes.

| Receptor/Assay | Norastemizole IC50 | Astemizole IC50 | Reference |

| Histamine H1 Receptor (guinea pig cerebellum) | 4.1 nM | ~53.3 nM (13 times less affinity) | [1] |

| Histamine H2 Receptor | >10 µM | >10 µM | [1] |

| Histamine H3 Receptor | >10 µM | >10 µM | [1] |

| Muscarinic M1 Receptor | ~110.7 nM (27 times less affinity than H1) | Not specified | [1] |

| Muscarinic M2 Receptor | 2380 nM | Not specified | [1] |

| Muscarinic M3 Receptor | 1350 nM | Not specified | [1] |

This high selectivity for the H1 receptor contributes to its favorable side-effect profile, with a reduced incidence of anticholinergic effects commonly associated with first-generation antihistamines.[1]

Pharmacokinetics and Metabolism

Norastemizole is an active metabolite of astemizole, primarily formed via metabolism by the cytochrome P450 isoenzyme CYP3A4.[8][13] It demonstrates improved oral bioavailability compared to astemizole.[1]

| Parameter | Norastemizole | Astemizole | Species | Reference |

| Oral Bioavailability | 18% | 3% | Rat | [1] |

| Terminal Elimination Half-life | 17.7 hours | 10.8 hours | Rat | [1] |

| Peak Plasma Levels (Human) | 50-60 minutes | Slower onset | Human | [1] |

| Elimination Half-life (Human) | ~165 hours | Not specified | Human | [1] |

Synthesis and Polymorphism

Synthetic Pathway

A one-step, highly selective synthesis of norastemizole has been reported, involving a palladium-catalyzed coupling reaction.[1]

Protocol for the Synthesis of Norastemizole:

-

Reactants:

-

1-(4-fluorobenzyl)-2-chlorobenzimidazole (I)

-

4-aminopiperidine dihydrochloride (II)

-

-

Catalyst: Palladium-based catalyst.

-

Procedure: The synthesis is achieved through a mild and selective palladium coupling of the two primary reactants.

-

Yield: This process results in an 84% isolated yield of norastemizole.[1]

Caption: Simplified schematic of norastemizole synthesis.

Polymorphism

Solid-state norastemizole has been found to exist in at least two polymorphic forms, designated as Polymorph A and Polymorph B.[14] The polymorphic form of an active pharmaceutical ingredient can significantly impact its solubility, stability, and bioavailability. The hydrogen bonding patterns differ between the two forms, with Polymorph B exhibiting alternating connections between different molecular types.[14]

Analytical Methodologies

The quantitative analysis of norastemizole is crucial for pharmacokinetic studies, formulation development, and quality control. While specific methods for norastemizole are not extensively detailed in the provided search results, established analytical techniques for its parent compound, astemizole, can be adapted.

Potential Analytical Workflow:

-

Sample Preparation: Extraction of norastemizole from the biological matrix (e.g., plasma, tissue) or pharmaceutical formulation.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a standard method for separating the analyte from other components.[15]

-

Detection and Quantification:

Caption: A potential analytical workflow for norastemizole quantification.

Safety and Toxicology

A key advantage of norastemizole is its enhanced safety profile, particularly the lack of cardiotoxicity that was a concern with astemizole.[1][2] Astemizole was associated with QT interval prolongation and the risk of Torsades de Pointes, a serious cardiac arrhythmia.[1] In contrast, norastemizole has not shown signs of cardiac toxicity, even at doses significantly higher than the therapeutic dose.[1][17]

In preclinical studies, norastemizole was generally well-tolerated. The highest no-effect dose in 28-day dog studies was determined to be 10 mg/kg/day.[1]

Conclusion

This compound represents a refined therapeutic agent in the management of allergic conditions. Its high potency and selectivity for the histamine H1 receptor, coupled with a favorable safety profile devoid of the cardiotoxic risks of its predecessor, underscore its clinical potential. This guide has provided a comprehensive technical foundation for its chemical properties, pharmacological action, synthesis, and analytical considerations to support further research and development efforts.

References

-

Handley, D.A., Hong, Y., Bakale, R., Senanayake, C. (1998). Norastemizole. Drugs of the Future, 23(9), 966-969. [Link]

-

Bachmann, K.A. (2000). Norastemizole Sepracor. Current Opinion in Investigational Drugs, 1(2), 219-226. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 75970-64-8 | Product Name : this compound. Retrieved from [Link]

-

HuiCheng Bio. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Astemizole. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). US6627646B2 - Norastemizole polymorphs.

-

ResearchGate. (n.d.). 606 Norastemizole (NORA) acts earlier and is more effective for allergic rhinitis symptoms than loratadine (LAT) and placebo (PBO) in an allergen challenge system. Retrieved from [Link]

-

Güngör, S., & Onur, F. (2001). Determination of astemizole in pharmaceutical preparations using spectrophotometric methods. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 511-521. [Link]

-

ResearchGate. (n.d.). Chemical structure of astemizole. Retrieved from [Link]

-

Pharmacology - ANTIHISTAMINES (MADE EASY). (2017, October 21). [Video]. YouTube. [Link]

Sources

- 1. Portico [access.portico.org]

- 2. Norastemizole Sepracor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. clinivex.com [clinivex.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. Norastemizole Hydrobromide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. norastemizole CAS#: 75970-99-9 [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. youtube.com [youtube.com]

- 13. Astemizole | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. US6627646B2 - Norastemizole polymorphs - Google Patents [patents.google.com]

- 15. Determination of astemizole in pharmaceutical preparations using spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of Norastemizole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norastemizole, an active metabolite of the second-generation antihistamine astemizole, emerged as a potent and selective histamine H1 receptor antagonist with the promise of a superior safety profile. This technical guide provides a comprehensive overview of the biological activity of norastemizole hydrobromide, synthesizing preclinical and clinical data to offer a detailed understanding of its pharmacology. The guide delves into its mechanism of action, in vitro and in vivo efficacy, and critically examines the cardiovascular safety profile that ultimately defined its developmental trajectory. Detailed experimental protocols for key assays are provided to enable researchers to contextualize the presented data and potentially apply these methodologies in their own investigations.

Introduction: The Rationale for a Third-Generation Antihistamine

The landscape of allergy therapeutics has been shaped by the quest for agents that effectively alleviate symptoms without the sedative and anticholinergic side effects characteristic of first-generation antihistamines. The advent of second-generation H1 antagonists, such as astemizole and terfenadine, marked a significant advancement in achieving non-sedating relief. However, this progress was tempered by the discovery of a rare but life-threatening cardiac arrhythmia, Torsades de Pointes (TdP), associated with these drugs, particularly at higher doses or when co-administered with CYP3A4 inhibitors.[1][2] This adverse effect was linked to the blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization.[3]

Norastemizole, the principal active metabolite of astemizole, was developed with the hypothesis that it would retain the potent antihistaminic properties of its parent compound while exhibiting a significantly lower propensity for hERG channel inhibition and, consequently, a reduced risk of cardiotoxicity.[4][5] This guide will explore the scientific evidence that both supported this hypothesis and ultimately determined the fate of norastemizole as a therapeutic candidate.

Mechanism of Action: Potent and Selective H1 Receptor Antagonism

Norastemizole exerts its therapeutic effect through competitive antagonism of the histamine H1 receptor. This action prevents histamine from binding to its receptor on various cell types, thereby mitigating the classic symptoms of allergic reactions, including vasodilation, increased capillary permeability, and sensory nerve stimulation.

Receptor Binding Affinity

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. In the case of norastemizole, competitive binding studies using [3H]-pyrilamine, a selective H1 receptor antagonist radioligand, have demonstrated its high affinity for the H1 receptor.

| Compound | H1 Receptor Binding Affinity (IC50) | Reference |

| Norastemizole | 4.1 nM | [4] |

| Astemizole | ~53.3 nM (13 times less affinity than norastemizole) | [4] |

These results indicate that norastemizole possesses a significantly higher affinity for the H1 receptor compared to its parent compound, astemizole. Further studies have shown that norastemizole has negligible affinity for H2 and H3 histamine receptors at concentrations up to 10 µM, highlighting its selectivity.[4]

Experimental Protocol: H1 Receptor Radioligand Binding Assay

This protocol outlines the key steps for a competitive radioligand binding assay to determine the H1 receptor affinity of a test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of norastemizole for the histamine H1 receptor.

Materials:

-

Receptor Source: Guinea pig cerebellum membranes, a rich source of H1 receptors.

-

Radioligand: [3H]-pyrilamine.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 1 µM triprolidine).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize guinea pig cerebellum in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of [3H]-pyrilamine (typically at or near its Kd).

-

A range of concentrations of norastemizole.

-

For non-specific binding, a high concentration of the control antagonist.

-

The membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-